Cas no 1805552-06-0 (3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde)

3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde
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- Inchi: 1S/C8H6F2N2O3/c1-4-7(8(9)10)6(12(14)15)2-5(3-13)11-4/h2-3,8H,1H3
- InChI Key: HASVQDCHDALSDI-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(C=O)N=C1C)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- Topological Polar Surface Area: 75.8
- XLogP3: 1.5
3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029017288-1g |
3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde |
1805552-06-0 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029017288-250mg |
3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde |
1805552-06-0 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029017288-500mg |
3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde |
1805552-06-0 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde
Introduction to 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde (CAS No. 1805552-06-0)
3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde, identified by the CAS number 1805552-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nitropyridine class, characterized by its nitro group and pyridine core, which are pivotal for its reactivity and potential applications. The presence of a difluoromethyl group at the 3-position and a formyl group at the 6-position further enhances its utility as a building block in synthetic chemistry.
The structure of 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde imparts unique chemical properties that make it valuable in medicinal chemistry. The nitro group can participate in various transformations, including reduction to an amine or diazotization, while the formyl group serves as a versatile handle for condensation reactions. These features are particularly useful in the synthesis of more complex molecules, such as heterocyclic derivatives and bioactive compounds.
Recent advancements in drug discovery have highlighted the importance of fluorinated compounds due to their enhanced metabolic stability, bioavailability, and binding affinity. The difluoromethyl substituent in this compound is a prime example of such a functional group, which has been widely incorporated into drug candidates to improve their pharmacokinetic profiles. For instance, fluorinated molecules have shown promise in inhibiting enzymes and receptors involved in cancer and inflammation.
In the context of nitropyridine derivatives, 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde represents a significant advancement in the design of novel therapeutic agents. Researchers have leveraged its scaffold to develop compounds with potential applications in oncology, immunology, and neurology. The nitro group's ability to engage in redox chemistry makes it an attractive moiety for designing prodrugs or activation-based therapeutics, where controlled release is critical.
One notable application of this compound is in the synthesis of kinase inhibitors, which are essential for treating various cancers. The combination of the difluoromethyl group and the pyridine core provides a favorable pharmacophore for binding to tyrosine kinases, thereby blocking aberrant signaling pathways that drive tumor growth. Preclinical studies have demonstrated that derivatives of this compound exhibit potent activity against several kinases, including those overexpressed in resistant cancers.
The formyl group at the 6-position of 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde offers another avenue for structural diversification. It can be readily converted into amides, esters, or thioesters through condensation reactions with appropriate nucleophiles. These derivatives have been explored as intermediates for peptide mimetics and enzyme inhibitors, where the formyl group serves as a key pharmacophoric element.
Recent publications have also highlighted the role of this compound in developing agrochemicals. Nitropyridines are known for their herbicidal and fungicidal properties, and modifications to their structure can enhance their efficacy while minimizing environmental impact. The introduction of fluorinated groups has been shown to improve stability against degradation by sunlight or microbial action, making them more effective formulations.
The synthetic pathways for 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde have been optimized to ensure high yields and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have enabled efficient production scales suitable for both academic research and industrial applications. These advancements underscore the compound's significance as a precursor in large-scale synthesis.
In conclusion, 3-(Difluoromethyl)-2-methyl-4-nitropyridine-6-carboxaldehyde (CAS No. 1805552-06-0) is a multifaceted compound with broad utility in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable tool for designing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new mechanisms of disease and innovative synthetic strategies, this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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